

Mechanisms of Action and Key Molecular Targets

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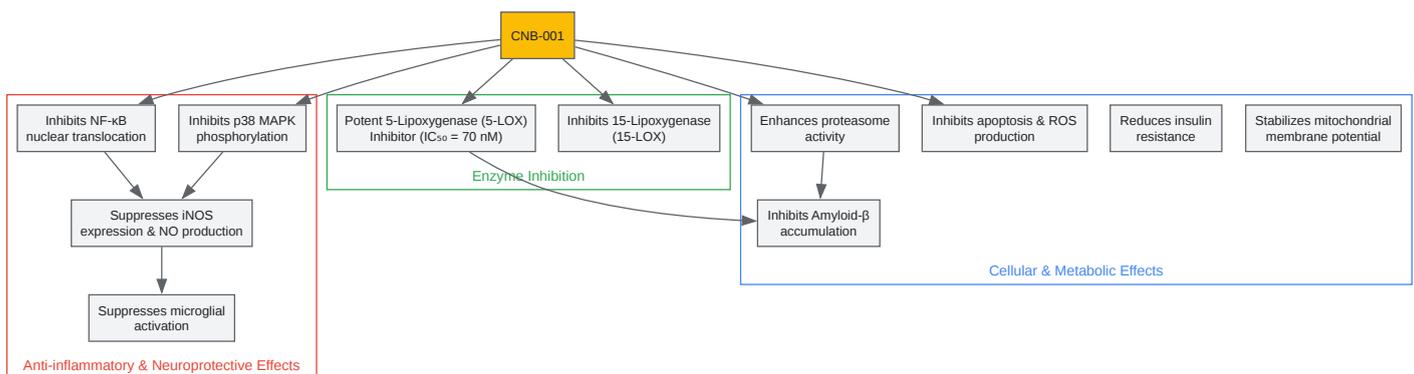
Compound Focus: Cnb-001

CAS No.: 828911-76-8

Cat. No.: S3704309

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CNB-001 exerts its effects through multiple pathways, making it a promising multi-target therapeutic candidate. The diagram below illustrates its primary mechanisms of action.



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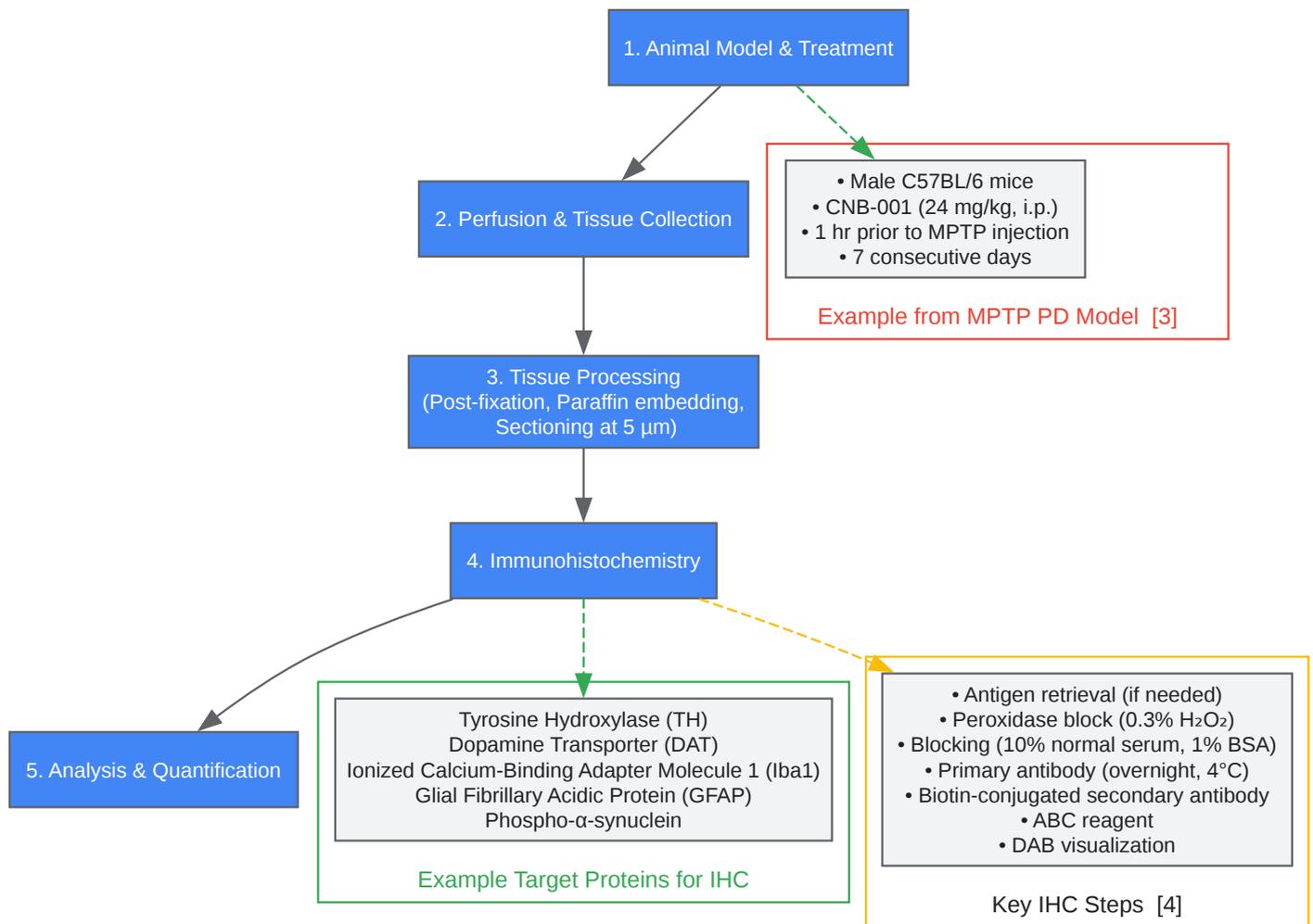
Quantitative Biological Data Summary

The table below summarizes key quantitative findings from studies on **CNB-001**.

Model System	Key Findings	Dosage/Concentration	References
Primary Rat Microglia	Suppressed LPS-induced NO production; Inhibited iNOS expression; Potency stronger than curcumin.	1-10 μ M	[1]
MC65 Cells (Alzheimer's model)	Inhibited and promoted clearance of A β aggregation; Activated three proteasome activities.	1 μ M	[2]
C57BL/6 Mice (MPTP-induced PD model)	Ameliorated motor impairment; Restored striatal dopamine and metabolites; Reduced oxidative stress and pro-inflammatory markers.	24 mg/kg (i.p.)	[3] [2]
APP ^{swe} /PS1E9 Transgenic Mice (Alzheimer's model)	Improved working memory; Reduced soluble A β ₁₋₄₂ and ubiquitinated proteins by ~50%.	25 mg/kg (oral, in diet)	[2]
C57BL/6J Mice (High-fat diet model)	Alleviated obesity and insulin resistance; Reduced serum triglycerides and IL-6; Improved glucose tolerance.	40 mg/kg (i.p.)	[2]

Experimental Protocol for Preclinical Research

While a specific IHC protocol for visualizing **CNB-001** itself is not established, you can investigate its effects using standard IHC to detect changes in relevant protein biomarkers. The following is a general workflow for a preclinical study in rodent models, based on the methodologies used in the cited research.



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Key Application Notes

For researchers aiming to study **CNB-001**, here are critical practical considerations:

- **Optimal Dosing:** The effective dose can vary by model. For neuroprotection in mice, **24 mg/kg** intraperitoneally (i.p.) has been used successfully in Parkinson's models [3] [2], while **40 mg/kg** i.p. was effective in metabolic disease models [2]. Oral administration at **25 mg/kg** in diet also showed efficacy in an Alzheimer's model [2].

- **Biomarker Selection:** The choice of IHC targets should be guided by the disease model and **CNB-001**'s known mechanisms.
 - **Neurodegeneration:** TH and DAT for dopaminergic neurons [3]; phospho- α -synuclein for synucleinopathies (though **CNB-001**'s direct effect on this marker is not yet established) [5].
 - **Neuroinflammation:** Iba1 for microglia [1]; GFAP for astrocytes.
 - **Apoptosis/Oxidative Stress:** Markers like Bax, Bcl-2, and cytochrome C [2].
- **Compound Handling:** **CNB-001** has a CAS number of 1019110-87-2 [2]. It is typically dissolved in 100% ethanol as a stock solution, followed by dilution in a saline solution containing 1% Tween 80 [3].

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